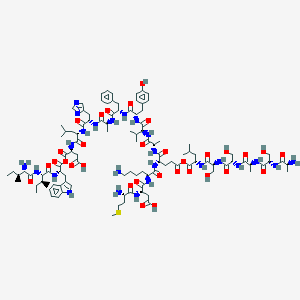
3-Hydrazinylpyridazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-hydrazinylpyridazine derivatives involves multiple steps, starting with the reaction of 3,6-dichloropyridazine with various N-monoalkylbenzylamines, followed by reaction with hydrazine and final debenzylation in acidic media (Parravicini et al., 1978). Another synthesis route includes a four-step process starting with hydrazine hydrate and citraconic anhydride as raw materials, highlighting the synthesis's suitability for industrial production due to mild reaction conditions and readily available materials (Yang Shao-juan, 2012).
Molecular Structure Analysis
The molecular structure of 3-chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine demonstrates that the 3-chloro-6-hydrazinylpyridazine unit is planar, with molecules linked into non-planar dimers via N—H⋯N hydrogen bonds, forming R2 2(8) graph-set ring motifs (Ather et al., 2010).
Chemical Reactions and Properties
3-Hydrazinylpyridazine hydrochloride undergoes various chemical reactions, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and beyond. For instance, it reacts with phenacyl bromide to afford triazolopyridazine, and with different aldehydes, it gives 3-arylidene hydrazinopyridazine derivatives. These reactions open pathways to synthesize triazinopyridazines and other pyrazolo- and triazinopyridazine derivatives with antimicrobial activity (Yassin, 2009).
Wissenschaftliche Forschungsanwendungen
- 3-Hydrazinylpyridazine hydrochloride is a chemical compound with the CAS Number: 117043-87-5 . It has a molecular weight of 146.58 and its IUPAC name is 3-hydrazinopyridazine hydrochloride .
- It is typically stored at a temperature of 4 degrees Celsius . The compound appears as a powder and has a melting point between 210-212 degrees Celsius .
- In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
- In environmental research, 3-Hydrazinylpyridazine hydrochloride has been studied for its effects on ecosystems and its potential role in pollution management.
- In industrial research, the compound has been used in manufacturing processes to improve product quality and efficiency.
In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
In terms of safety, it has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Safety And Hazards
The safety data sheet for 3-Hydrazinylpyridazine hydrochloride indicates that it is classified under GHS07. It carries hazard statements H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
pyridazin-3-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-7-4-2-1-3-6-8-4;/h1-3H,5H2,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNMMGFCLNVBEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614242 |
Source


|
| Record name | 3-Hydrazinylpyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazinylpyridazine hydrochloride | |
CAS RN |
117043-87-5 |
Source


|
| Record name | 3-Hydrazinylpyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydrazinylpyridazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)




![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)